2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c21-18-7-3-4-15(12-18)14-26-20-22-10-11-23(20)27(24,25)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMHXCCHXLCDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Methylsulfanyl Intermediate: This step involves the reaction of 3-fluorobenzyl chloride with sodium methylsulfide to form 3-fluorophenylmethylsulfide.
Naphthalen-2-ylsulfonylation: The intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the naphthalen-2-ylsulfonyl derivative.
Cyclization to Form Dihydroimidazole: The final step involves the cyclization of the naphthalen-2-ylsulfonyl derivative with an appropriate diamine under acidic conditions to form the dihydroimidazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole: This compound has a methylsulfonyl group instead of a naphthalen-2-ylsulfonyl group, which may affect its chemical reactivity and biological activity.
2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
This structure includes a naphthalene sulfonyl group and a 3-fluorophenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors, particularly in pathways involving cytochrome P450 enzymes and other oxidases.
- Antimicrobial Properties : Similar imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity for this compound.
- Anti-inflammatory Effects : Imidazole derivatives are known to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
Recent studies indicate that the compound exhibits significant in vitro activity against several cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed an IC50 value in the micromolar range, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest in G2/M phase |
In Vivo Studies
In vivo studies using murine models have demonstrated the compound's potential therapeutic effects:
- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicity assays revealed minimal adverse effects on liver and kidney function, suggesting a favorable safety profile.
Case Study 1: Antimicrobial Activity
In a study published in MDPI, derivatives similar to this compound were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Potential
Another study highlighted the anti-inflammatory effects of imidazole derivatives, showing that they could significantly reduce inflammation markers in animal models of arthritis. This suggests that the compound may also possess anti-inflammatory properties.
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole?
Methodological Answer: The compound can be synthesized via multi-component condensation reactions, leveraging methodologies similar to those used for structurally related imidazole derivatives. Key steps include:
- Sulfonylation: Reacting the imidazole core with naphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonyl group at the 1-position .
- Thioether Formation: Introducing the (3-fluorophenyl)methyl sulfanyl group via nucleophilic substitution using 3-fluorobenzyl mercaptan in the presence of a mild base (e.g., NaH) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Validate purity via HPLC and NMR .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- Spectroscopy:
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine the structure using SHELXL. Note: SHELX programs are robust for small-molecule refinement despite newer alternatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Systematically modify the sulfonyl group (e.g., replace naphthalene-2-sulfonyl with biphenyl or heteroaromatic sulfonyl groups) and the fluorophenyl moiety (e.g., vary fluorine position or introduce electron-withdrawing/donating groups) .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) and steric parameters (Taft Es values).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with MD simulations (GROMACS) .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab-scale):
- Degradation Pathways: Expose the compound to UV light (λ = 254 nm) in aqueous media (pH 7.4) and monitor degradation products via LC-MS/MS.
- Partition Coefficients: Determine log Kow (octanol-water) using shake-flask methods to assess bioaccumulation potential.
- Phase 2 (Field Studies):
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Compile literature data (e.g., IC₅₀ values) and stratify by assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to identify outliers .
- Reproducibility Checks: Replicate key studies under standardized conditions (e.g., 10 mM MgCl₂, 1 mM ATP for kinase assays).
- Purity Verification: Re-analyze commercial or synthesized batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required) .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reaction Mechanism Mapping: Simulate sulfonyl group displacement reactions (e.g., with Grignard reagents) using transition state theory (IRC analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
